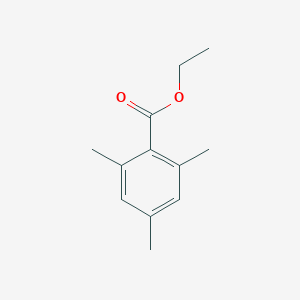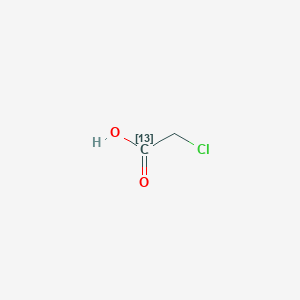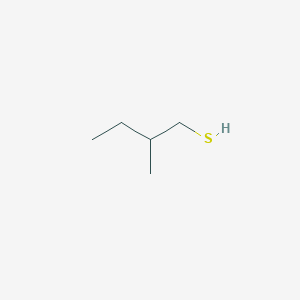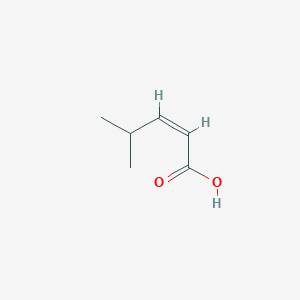
4-((4-异丙氧基苯基)磺酰基)苯酚
描述
Synthesis Analysis
The synthesis of compounds related to 4-((4-Isopropoxyphenyl)sulfonyl)phenol involves various chemical reactions and methodologies. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized using a sulfonation process, which is a key step in creating sulfonated copolyimides with high stability of sulfonic acid groups . Another approach involved the polycondensation of different amounts of dihydroxy compounds with bis(4-chlorophenyl) sulfone, leading to reactive polysulfones with carboxylic side groups . Additionally, a one-pot reaction method was used to synthesize phenol-functionalized poly(ether sulfone) from a dihydroxybenzophenone-based poly(ether sulfone) with phenol in the presence of sulfuric acid .
Molecular Structure Analysis
The molecular structure of related compounds can be complex and is often determined using techniques such as X-ray diffraction. For example, the crystal structures of salts containing phenolate ions were analyzed, revealing strong hydrogen bonds and specific molecular geometrical parameters . The molecular structure is crucial as it influences the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Chemical reactions involving phenolic compounds can lead to a variety of products. For instance, the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides resulted in the synthesis of 2-aryl-1-sulfonylpyrrolidines, with the structures confirmed by spectroscopic methods . Moreover, the protonation of phenol and its derivatives in concentrated aqueous sulfuric acid was investigated using 13C NMR spectroscopy, providing insights into the reactivity of these compounds in acidic environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated compounds and polysulfones are influenced by their molecular structure. The sulfonated copolyimides synthesized in one study showed good solubility in aprotic solvents and high desulfonation temperatures, indicating their thermal stability . The polysulfones with carboxylic side groups displayed preferred permeability of water when cast into membranes, and the glass transition temperature was found to be dependent on the side chain length . The phenol-functionalized poly(ether sulfone) contributed to high-performance and flexible epoxy thermosets with high glass transition temperatures and flame retardancy .
科学研究应用
活性染料的电解:研究发现磺酰基芳醇,包括与“4-((4-异丙氧基苯基)磺酰基)苯酚”相关的化合物,是由活性染料(如活性黑 5)电解形成的产物。这些化合物对于了解染料在废水处理过程中的转化及其对环境的影响非常重要 (Elizalde-González 等人,2012)。
高性能热固性材料:一项关于用苯酚(与“4-((4-异丙氧基苯基)磺酰基)苯酚”相关)功能化的聚醚砜的研究展示了其在制造高性能和柔性环氧热固性材料中的应用。这些材料在需要高热稳定性和柔性的行业中至关重要 (Lin 等人,2013)。
α-卤代反应:一项研究探索了砜的 α-卤代和相关反应性,包括“4-((4-异丙氧基苯基)磺酰基)苯酚”的衍生物。了解这些化学反应对于合成各种有机化合物和药物和农用化学品中的中间体至关重要 (Meyers 等人,2003)。
磺酰胺衍生化合物:对磺酰胺衍生的配体(包括与“4-((4-异丙氧基苯基)磺酰基)苯酚”结构相关的化合物)的研究显示了其在金属络合和生物活性方面的潜在应用。这些发现对于开发新的治疗剂和材料科学很有价值 (Chohan & Shad,2011)。
抗癌活性:一项研究合成了源自酚类查耳酮类似物的磺酰酯,其与“4-((4-异丙氧基苯基)磺酰基)苯酚”具有结构相似性,并评估了它们的抗癌活性。这项研究有助于开发新型抗癌剂 (Muškinja 等人,2019)。
甲状腺激素受体相互作用:一项关于双酚 S (BPS) 类似物(与“4-((4-异丙氧基苯基)磺酰基)苯酚”相关)的研究调查了它们对甲状腺激素受体的内分泌干扰作用。这项研究对于了解 BPS 及其类似物的环境和健康影响至关重要 (Lu 等人,2018)。
安全和危害
The safety information for “4-((4-Isopropoxyphenyl)sulfonyl)phenol” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . It is recommended to use only outdoors or in a well-ventilated area, and to avoid eating, drinking, or smoking when using this product . Protective gloves and eye/face protection should be worn .
属性
IUPAC Name |
4-(4-propan-2-yloxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILAOCGFRDHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058706 | |
| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-((4-Isopropoxyphenyl)sulfonyl)phenol | |
CAS RN |
95235-30-6 | |
| Record name | 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95235-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095235306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-isopropoxyphenylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does UV irradiation influence the release of D-8 from the PUA microcapsules?
A: The research demonstrates that UV irradiation effectively controls the release of D-8 from the PUA microcapsules. After a 30-minute UV exposure, the release of D-8 encapsulated within the PUA microcapsules was significantly hindered []. This control is attributed to the UV-induced crosslinking of the PUA shell, making it more rigid and less permeable.
Q2: How was the release of D-8 from the microcapsules monitored in this study?
A: The researchers utilized a colorimetric method to monitor D-8 release. They measured the color change (specifically, lightness or L*) of a reaction between the released D-8 and a color-changing compound, 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2), upon thermal treatment []. This allowed for a visual and quantifiable assessment of D-8 release under different conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)








![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)